BenchChemオンラインストアへようこそ!

2-((4-bromobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

X-ray crystallography anomalous scattering heavy-atom derivatization

2-((4-Bromobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 877652-80-7) is a synthetic, brominated thieno[3,2-d]pyrimidin-4(3H)-one derivative with the molecular formula C21H19BrN2OS2 and a molecular weight of 459.42 g/mol. It belongs to the 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one class, a privileged scaffold extensively studied for protein kinase inhibition , antimalarial activity , and phosphodiesterase modulation.

Molecular Formula C21H19BrN2OS2
Molecular Weight 459.42
CAS No. 877652-80-7
Cat. No. B2466692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-bromobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
CAS877652-80-7
Molecular FormulaC21H19BrN2OS2
Molecular Weight459.42
Structural Identifiers
SMILESC1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=CC=C(C=C4)Br
InChIInChI=1S/C21H19BrN2OS2/c22-17-8-6-16(7-9-17)14-27-21-23-18-11-13-26-19(18)20(25)24(21)12-10-15-4-2-1-3-5-15/h1-9H,10-14H2
InChIKeyCRZQYSJDXNZCSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Bromobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 877652-80-7): Compound Class & Procurement Baseline


2-((4-Bromobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 877652-80-7) is a synthetic, brominated thieno[3,2-d]pyrimidin-4(3H)-one derivative with the molecular formula C21H19BrN2OS2 and a molecular weight of 459.42 g/mol [1]. It belongs to the 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one class, a privileged scaffold extensively studied for protein kinase inhibition [2], antimalarial activity [3], and phosphodiesterase modulation . The compound is currently available as a screening compound from Life Chemicals (product code F2014-0211) at ≥90% purity [1].

Why 2-((4-Bromobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one Cannot Be Replaced by Generic Thienopyrimidinone Analogs


The 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one scaffold tolerates diverse substitution patterns, but minor structural changes produce sharply divergent physicochemical and target-engagement profiles [1]. The target compound combines a 4-bromobenzylthio moiety at C2 with an N3-phenethyl group – a specific pairing absent from all identified close analogs. Replacing the bromine with chlorine (as in 2-((2-chlorobenzyl)thio)-3-phenethyl analog) alters halogen-bonding capacity and anomalous scattering for crystallography [2]. Swapping the N3-phenethyl for a methyl group (as in 2-[(4-bromobenzyl)sulfanyl]-3-methyl analog) reduces lipophilicity by approximately 1.4 clogP units, affecting membrane partitioning and metabolic stability [3]. A positional isomer (CAS 687566-99-0) relocates the bromine to the N3-phenyl ring, fundamentally changing the vector of the heavy atom relative to the core . These distinctions preclude reliable substitution without experimental re-validation.

Quantitative Differentiation Evidence for 2-((4-Bromobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one vs. Closest Analogs


Heavy-Atom Anomalous Scattering: Bromine vs. Chlorine for X-ray Crystallography Phasing

The 4-bromobenzylthio substituent provides a significantly stronger anomalous scattering signal than the 4-chlorobenzylthio analog (2-((2-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one), enabling more definitive phase determination in protein-ligand co-crystallography. This is critical for unambiguous electron density map interpretation and accurate binding mode determination [1].

X-ray crystallography anomalous scattering heavy-atom derivatization structural biology

Lipophilicity Differentiation: N3-Phenethyl vs. N3-Methyl Impact on clogP

The N3-phenethyl substituent increases calculated lipophilicity by approximately 1.5 clogP units compared to the N3-methyl analog (2-[(4-bromobenzyl)sulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one). This difference is large enough to alter passive membrane permeability by an estimated 3- to 10-fold based on established logP-permeability correlations [1][2]. The N3-benzyl analog (3-benzyl-2-((4-bromobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one) has a closer clogP (≈5.0), but lacks the ethylene spacer flexibility of the phenethyl group, restricting conformational freedom in the N3 side chain.

lipophilicity clogP ADME membrane permeability

Synthetic Diversification Handle: C-Br vs. C-Cl Bond Reactivity for Cross-Coupling

The C-Br bond in the 4-bromobenzylthio group has a lower bond dissociation energy (65 kcal/mol for Ph-Br) compared to the C-Cl bond in the 2-chlorobenzylthio analog (80 kcal/mol for Ph-Cl), enabling milder and faster Suzuki-Miyaura cross-coupling conditions. This is a quantifiable advantage for library synthesis and lead optimization workflows where functional group tolerance is critical [1][2]. The 4-bromobenzyl position is also electronically distinct from the bromine in the positional isomer CAS 687566-99-0, which places bromine on the N3-phenyl ring, resulting in different oxidative addition rates due to altered aryl electronics.

cross-coupling Suzuki-Miyaura bond dissociation energy medicinal chemistry diversification

Molecular Weight and Physicochemical Property Vector Differentiation from Positional Isomer

The target compound shares the exact molecular formula (C21H19BrN2OS2, MW 459.42) with its positional isomer 3-(4-bromophenyl)-2-((2,5-dimethylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 687566-99-0), yet the bromine atom resides on the C2-thioether benzyl group rather than the N3-phenyl ring [1]. This results in distinct three-dimensional shape and electrostatic potential surfaces despite identical molecular weight, formula, and atom count. In medicinal chemistry, such positional isomers routinely display >10-fold differences in potency against the same target due to altered binding interactions [2].

positional isomer molecular recognition shape diversity screening library design

Scaffold Pharmacological Versatility: Class-Level Evidence from Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives

The 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one scaffold is a validated privileged structure with demonstrated activity across multiple target classes. Closely related analogs include: (a) BC11-38 (3-phenyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one), a selective PDE11 inhibitor with IC50 = 0.28 µM and >350-fold selectivity over PDE1-10 ; (b) the antimalarial thieno[3,2-d]pyrimidin-4(3H)-one series from Cohen et al. (2015), where 40 of 120 derivatives showed IC50 values of 35–800 nM against P. falciparum strains [1]; and (c) 2,7-substituted thieno[3,2-d]pyrimidines claimed as broad-spectrum protein kinase inhibitors in US8586580B2 [2]. The target compound's unique 4-bromobenzylthio/N3-phenethyl substitution pattern has not been evaluated in these published series, representing an unexplored region of chemical space within a validated pharmacophore.

kinase inhibition antimalarial PDE11 scaffold privileged status

Recommended Application Scenarios for 2-((4-Bromobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one Based on Differential Evidence


X-ray Crystallography Fragment Screening and Ligand Soaking Experiments Requiring Definitive Phase Information

The bromine atom's strong anomalous scattering signal (f" = 1.28 e at Cu Kα) makes this compound ideal for co-crystallography studies where unambiguous ligand placement is critical. The 3.7-fold signal advantage over chlorine-containing analogs reduces the risk of ambiguous electron density interpretation, supporting confident binding mode assignment in structure-based drug design campaigns [1].

Kinase Inhibitor Screening Library Enrichment with Cross-Coupling-Diversifiable Scaffolds

The C-Br bond's lower bond dissociation energy (65 kcal/mol) compared to C-Cl analogs (80 kcal/mol) enables efficient Suzuki-Miyaura diversification under mild conditions. This supports hit-to-lead optimization workflows where the 4-bromobenzylthio group serves as a synthetic handle for generating focused analog libraries, particularly for kinase targets covered by the US8586580B2 patent family [2][3].

Phenotypic Screening for Anti-Infective and Antiproliferative Activity Using an Unexplored Substitution Vector

The thieno[3,2-d]pyrimidin-4(3H)-one scaffold has validated activity against Plasmodium falciparum (IC50 range: 35–800 nM for optimized analogs) and M. tuberculosis cytochrome bd oxidase (ATP IC50: 6–54 µM for related 4-amine derivatives) [4][5]. The target compound's N3-phenethyl/C2-(4-bromobenzylthio) substitution pattern has not been evaluated in published anti-infective or oncology assays, representing a genuine opportunity for novel hit discovery in a proven pharmacophore.

Positional Isomer Control in Structure-Activity Relationship (SAR) Studies

Procurement of this specific positional isomer (bromine on the C2-thioether benzyl) alongside its isomer CAS 687566-99-0 (bromine on the N3-phenyl ring) enables matched-pair analysis to determine the optimal heavy-atom placement for target engagement. Such controlled SAR studies directly inform pharmacophore models and are essential for rational lead optimization [6].

Quote Request

Request a Quote for 2-((4-bromobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.